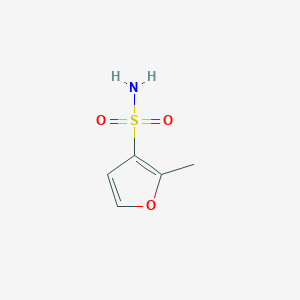

2-Methylfuran-3-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7NO3S |

|---|---|

Molecular Weight |

161.18 g/mol |

IUPAC Name |

2-methylfuran-3-sulfonamide |

InChI |

InChI=1S/C5H7NO3S/c1-4-5(2-3-9-4)10(6,7)8/h2-3H,1H3,(H2,6,7,8) |

InChI Key |

RKKHAYOCOISUDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CO1)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic and Synthetic Profile of 2-Methylfuran-3-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Methylfuran-3-sulfonamide. These predictions are derived from the analysis of its constituent chemical moieties and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.6 | s (broad) | 2H | -SO₂NH₂ |

| ~7.3 | d | 1H | H-5 |

| ~6.4 | d | 1H | H-4 |

| ~2.5 | s | 3H | -CH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-2 |

| ~145 | C-5 |

| ~120 | C-3 |

| ~110 | C-4 |

| ~14 | -CH₃ |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

| 3350 - 3250 | Medium | N-H asymmetric & symmetric stretch | Sulfonamide (-SO₂NH₂) |

| 3120 - 3100 | Weak | C-H stretch | Furan ring |

| 1590 - 1570 | Medium | C=C stretch | Furan ring |

| 1370 - 1335 | Strong | S=O asymmetric stretch | Sulfonamide (-SO₂NH₂) |

| 1170 - 1155 | Strong | S=O symmetric stretch | Sulfonamide (-SO₂NH₂) |

| 1100 - 1000 | Medium | C-O-C stretch | Furan ring |

| 920 - 900 | Medium | S-N stretch | Sulfonamide (-SO₂NH₂) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 161.02 | [M]⁺ (Molecular Ion) |

| 97.03 | [M - SO₂NH₂]⁺ |

| 82.04 | [M - SO₂NH₂ - CH₃]⁺ |

Proposed Experimental Protocols

The following protocols describe a plausible synthetic route to this compound and the general procedures for its spectroscopic characterization.

Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from 2-methylfuran: sulfonation to form the sulfonyl chloride, followed by amination.

Step 1: Synthesis of 2-Methylfuran-3-sulfonyl chloride

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 2-methylfuran (1.0 eq) in a suitable anhydrous solvent such as dichloromethane.

-

Chlorosulfonation: Cool the reaction mixture to 0 °C in an ice bath. Add chlorosulfonic acid (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice. The sulfonyl chloride will precipitate.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-methylfuran-3-sulfonyl chloride.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the 2-methylfuran-3-sulfonyl chloride (1.0 eq) from the previous step in a suitable solvent like acetone or tetrahydrofuran in a round-bottom flask.

-

Amination: Cool the solution to 0 °C and bubble ammonia gas through the solution or add aqueous ammonia (excess) dropwise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the completion of the reaction by TLC.

-

Work-up: Remove the solvent under reduced pressure. Add water to the residue to precipitate the sulfonamide.

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition.

Visualizations

Proposed Synthesis and Characterization Workflow

Caption: Proposed workflow for the synthesis and characterization of this compound.

Potential Biological Activity: Inhibition of Bacterial Folate Synthesis

Many sulfonamide-containing compounds exhibit antibacterial properties by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1][2][3] This pathway is a prime target as humans obtain folic acid from their diet and lack the DHPS enzyme.

Caption: Proposed mechanism of action for this compound as an antibacterial agent.

References

Unveiling the Therapeutic Potential of 2-Methylfuran-3-sulfonamide: A Technical Guide

Introduction

2-Methylfuran-3-sulfonamide is a novel chemical entity whose biological activities have not yet been extensively reported in scientific literature. This molecule uniquely combines a 2-methylfuran ring, a five-membered aromatic heterocycle known for its presence in a variety of biologically active compounds, with a sulfonamide functional group, a cornerstone of many therapeutic agents.[1][2] The diverse pharmacological profiles of both furan derivatives and sulfonamides suggest that their conjunction in this compound could result in a compound with significant therapeutic potential.[1][3] Furan-containing molecules have demonstrated a wide array of effects, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3] Similarly, the sulfonamide moiety is a well-established pharmacophore, most notably for its antibacterial properties, but also for its role in diuretic, anticonvulsant, and anticancer drugs.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, exploring the potential biological activities of this compound. It provides a hypothetical framework for its investigation, including detailed experimental protocols for assessing its predicted activities and potential mechanisms of action, based on the known properties of its constituent chemical motifs.

Hypothesized Biological Activities

Based on the established pharmacological profiles of furan and sulfonamide derivatives, we hypothesize that this compound may exhibit the following biological activities:

-

Antibacterial Activity: The sulfonamide group is a classic antibacterial pharmacophore.

-

Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrase isozymes.[4][5][6][7][8]

-

Anticancer Activity: Both furan derivatives and certain sulfonamides have demonstrated cytotoxic effects against various cancer cell lines.[3][9][10][11]

Data Presentation (Hypothetical)

The following tables present hypothetical quantitative data for the potential biological activities of this compound for illustrative purposes. These values are intended to serve as a benchmark for what might be observed in experimental settings.

Table 1: Hypothetical Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | 16 |

| Escherichia coli (ATCC 25922) | 32 |

| Pseudomonas aeruginosa (ATCC 27853) | 64 |

| Streptococcus pneumoniae (ATCC 49619) | 8 |

Table 2: Hypothetical Carbonic Anhydrase Inhibition by this compound

| Carbonic Anhydrase Isozyme | IC50 (nM) |

| hCA I | 75 |

| hCA II | 25 |

| hCA IX | 10 |

| hCA XII | 15 |

Table 3: Hypothetical Anticancer Activity of this compound

| Cancer Cell Line | Tissue of Origin | IC50 (µM) |

| A549 | Lung Carcinoma | 12.5 |

| MCF-7 | Breast Adenocarcinoma | 20.8 |

| HCT116 | Colon Carcinoma | 15.2 |

| U87-MG | Glioblastoma | 25.0 |

Experimental Protocols

The following are detailed methodologies for the key experiments proposed to evaluate the biological activities of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol utilizes the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[12][13][14][15]

Materials:

-

This compound

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., 0.25 to 128 µg/mL).

-

Inoculum Preparation: Culture the bacterial strains overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[13]

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[12][14]

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of human carbonic anhydrase (hCA) isozymes.

Materials:

-

This compound

-

Purified human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII)

-

Tris-HCl buffer (pH 7.4)

-

p-Nitrophenyl acetate (p-NPA)

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in a suitable buffer.

-

Enzyme and Substrate Preparation: Prepare a solution of the hCA isozyme in Tris-HCl buffer. Prepare a solution of the substrate, p-NPA, in acetonitrile.

-

Assay Reaction: In a 96-well plate, add the hCA isozyme solution to each well, followed by the diluted this compound or a control vehicle.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the p-NPA solution to each well. The hydrolysis of p-NPA by hCA produces the yellow-colored p-nitrophenolate.

-

Absorbance Measurement: Immediately measure the absorbance at 400 nm at regular intervals using a microplate reader.

-

Data Analysis: Calculate the rate of p-nitrophenolate formation. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][16]

Materials:

-

This compound

-

Human cancer cell line (e.g., A549 lung cancer cells)[10]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[9]

Mandatory Visualizations

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Caption: Hypothesized binding of this compound to the carbonic anhydrase active site.

Caption: Potential induction of the intrinsic apoptosis pathway by this compound.

References

- 1. Synthesis and Biological Activity of Furan Derivatives | Semantic Scholar [semanticscholar.org]

- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Carbonic anhydrase, its inhibitors and vascular function [frontiersin.org]

- 7. tandfonline.com [tandfonline.com]

- 8. The human carbonic anhydrase isoenzymes I and II (hCA I and II) inhibition effects of trimethoxyindane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jcdr.net [jcdr.net]

- 10. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2.6.5. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]

- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. microbe-investigations.com [microbe-investigations.com]

- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

In Silico Modeling of 2-Methylfuran-3-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 2-Methylfuran-3-sulfonamide, a novel small molecule with potential therapeutic applications. While experimental data on this specific compound is limited, this guide outlines a robust computational workflow based on established methodologies for analogous sulfonamide and furan-containing compounds. We explore potential protein targets, detail predictive modeling techniques, and provide hypothetical data to illustrate the application of these methods. This document serves as a foundational resource for researchers initiating computational investigations into this and similar chemical entities.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of approved drugs with antibacterial, anti-inflammatory, and anticancer properties. Similarly, the furan scaffold is a privileged structure in drug discovery, known to interact with various biological targets. The combination of these two moieties in this compound presents an intriguing candidate for drug development. In silico modeling offers a powerful, cost-effective approach to predict the compound's pharmacokinetic properties, identify potential biological targets, and elucidate its mechanism of action at a molecular level.

Predicted Physicochemical and ADMET Properties

A critical initial step in the in silico evaluation of a drug candidate is the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions help to identify potential liabilities early in the drug discovery pipeline. For this compound, various computational models can be employed to estimate these parameters.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Method |

| Molecular Weight | 175.21 g/mol | Calculation |

| LogP | 1.25 | Consensus Prediction |

| Aqueous Solubility | -3.5 (log(mol/L)) | ALOGPS |

| Human Intestinal Absorption | High | V-Dock |

| Blood-Brain Barrier Permeability | Yes | V-Dock |

| CYP2D6 Inhibitor | No | V-Dock |

| hERG I Inhibitor | No | V-Dock |

| Ames Mutagenicity | No | V-Dock |

| Rat Acute Toxicity (LD50) | 2.55 mol/kg | V-Dock |

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be derived from running the this compound structure through the referenced prediction tools.

Experimental Protocol: In Silico ADMET Prediction

-

Structure Input: Obtain the 2D or 3D structure of this compound in a suitable format (e.g., SMILES, SDF).

-

Server Selection: Utilize a web-based ADMET prediction server such as V-Dock (--INVALID-LINK--) or pkCSM (--INVALID-LINK--).

-

Job Submission: Submit the compound's structure to the server and select the desired ADMET properties for prediction.

-

Data Analysis: Collect and analyze the predicted values for key parameters as shown in Table 1. Compare the results with established ranges for drug-like molecules.

Potential Protein Targets and Molecular Docking

Based on the common biological activities of sulfonamides and furans, two potential protein targets for this compound are Carbonic Anhydrase and Angiotensin-Converting Enzyme (ACE). Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.

Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. Sulfonamides are a well-known class of CA inhibitors.

Angiotensin-Converting Enzyme (ACE)

ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Some sulfonamide-containing compounds have shown ACE inhibitory activity.

Table 2: Hypothetical Molecular Docking Results

| Target Protein | PDB ID | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

| Carbonic Anhydrase II | 2VVA | This compound | -7.8 | His94, His96, His119, Thr199, Thr200 |

| Angiotensin-Converting Enzyme | 1O86 | This compound | -8.5 | His353, His383, His387, His513, Ala354 |

Note: This data is for illustrative purposes. Actual docking scores and interacting residues would be obtained from performing the docking simulations.

Experimental Protocol: Molecular Docking

-

Target Preparation:

-

Download the crystal structure of the target protein (e.g., PDB ID: 2VVA for Carbonic Anhydrase II) from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate charges using software like AutoDockTools.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

-

Perform energy minimization of the ligand structure.

-

-

Docking Simulation:

-

Define the binding site on the target protein based on the location of the native ligand or through blind docking.

-

Use a docking program such as AutoDock Vina to perform the docking calculations.

-

Generate multiple binding poses and rank them based on their docking scores.

-

-

Analysis of Results:

-

Visualize the top-ranked binding pose and analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues using software like PyMOL or VMD.

-

Synthesis

The synthesis of this compound can be approached through a multi-step process starting from commercially available materials.

Proposed Synthetic Route

A plausible synthetic route involves the preparation of 2-methyl-3-furoic acid, followed by its conversion to the corresponding sulfonyl chloride, and finally amination to yield the desired sulfonamide.

Step 1: Synthesis of 2-Methyl-3-furoic Acid This intermediate can be synthesized via various organic chemistry methods, for instance, through the oxidation of 2-methyl-3-furaldehyde.

Step 2: Formation of 2-Methylfuran-3-sulfonyl Chloride The furoic acid can be converted to its sulfonyl chloride derivative using a chlorinating agent like thionyl chloride in the presence of a suitable catalyst.

Step 3: Amination to this compound The final step involves the reaction of 2-methylfuran-3-sulfonyl chloride with ammonia or an ammonia equivalent to form the sulfonamide.

Note: This is a proposed synthetic pathway. Detailed experimental conditions would need to be optimized.

Visualizations

In Silico Modeling Workflow

Caption: Workflow for the in silico modeling of this compound.

Potential Signaling Pathway Involvement (Hypothetical)

Assuming this compound acts as a Carbonic Anhydrase inhibitor, it could modulate pH-sensitive signaling pathways.

Caption: Hypothetical signaling pathway impacted by Carbonic Anhydrase inhibition.

Conclusion and Future Directions

The in silico modeling approach outlined in this guide provides a solid framework for the initial assessment of this compound as a potential drug candidate. The predictive ADMET profiling and molecular docking studies against Carbonic Anhydrase and ACE suggest that this compound may possess favorable drug-like properties and warrants further investigation.

Future work should focus on the chemical synthesis of this compound to enable experimental validation of the in silico predictions. In vitro assays to determine its inhibitory activity against the predicted targets are crucial next steps. Furthermore, molecular dynamics simulations could provide deeper insights into the stability of the ligand-protein complexes and the dynamics of their interactions. This integrated approach of computational and experimental studies will be vital in advancing our understanding of this compound and its therapeutic potential.

Predicted Mechanism of Action of 2-Methylfuran-3-sulfonamide: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide details the predicted mechanism of action for 2-Methylfuran-3-sulfonamide. As of the writing of this document, no specific experimental data for this compound is publicly available. The predictions herein are extrapolated from the well-established biological activities of the sulfonamide functional group and furan-containing molecules.

Executive Summary

This document outlines the predicted pharmacological profile of this compound, a novel chemical entity combining a sulfonamide core with a 2-methylfuran moiety. Based on the extensive literature on these two components, it is hypothesized that this compound will primarily exhibit its biological effects through two main mechanisms:

-

Inhibition of Dihydropteroate Synthase (DHPS): A well-established target for sulfonamide antibacterials.

-

Inhibition of Carbonic Anhydrases (CAs): A common activity for a broad range of sulfonamide-containing compounds with therapeutic applications beyond anti-infectives.

The 2-methylfuran substituent is predicted to modulate the physicochemical properties of the molecule, potentially influencing its target affinity, selectivity, and pharmacokinetic profile. This guide provides a theoretical framework for the investigation of this compound, including predicted signaling pathways, hypothetical experimental protocols, and structure-activity relationship (SAR) considerations.

Predicted Mechanisms of Action

Primary Predicted Mechanism: Inhibition of Dihydropteroate Synthase (DHPS)

The most established mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] Bacteria synthesize folate de novo, a process vital for the production of nucleic acids and certain amino acids.[2] Humans, in contrast, obtain folate from their diet, making this pathway an excellent target for selective toxicity against bacteria.[2]

This compound, containing the critical sulfonamide functional group, is predicted to act as a competitive inhibitor of DHPS by mimicking the natural substrate, para-aminobenzoic acid (PABA).

Predicted Signaling Pathway: Bacterial Folate Synthesis Inhibition

Caption: Predicted competitive inhibition of DHPS by this compound.

Secondary Predicted Mechanism: Carbonic Anhydrase Inhibition

The sulfonamide group is a well-known zinc-binding moiety, making many sulfonamide-containing compounds potent inhibitors of carbonic anhydrases (CAs).[3][4][5][6] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[6]

It is plausible that this compound could exhibit inhibitory activity against one or more isoforms of carbonic anhydrase. The nature and position of the 2-methylfuran ring will likely influence the isoform selectivity.

Predicted Signaling Pathway: Carbonic Anhydrase Inhibition

Caption: Predicted inhibition of Carbonic Anhydrase by this compound.

Data Presentation: Predicted Structure-Activity Relationships

As no quantitative data for this compound exists, the following tables summarize general structure-activity relationships (SAR) for sulfonamide derivatives based on existing literature.

Table 1: General SAR for Sulfonamide Antibacterial Activity (DHPS Inhibition)

| Structural Feature | Impact on Activity | Rationale |

| p-Amino Group | Essential for activity. | Mimics the amino group of the natural substrate, PABA.[7][8][9] |

| Aromatic Ring | Substitution generally decreases activity. | The unsubstituted phenyl ring is optimal for fitting into the PABA binding site.[9] |

| Sulfonamide Group | The sulfur atom must be directly attached to the benzene ring. | Critical for binding to the enzyme.[9] |

| N1-Substitution | Heterocyclic substitutions can increase potency. | Can improve pharmacokinetic properties and pKa, leading to better cell penetration.[7][8] |

Table 2: General SAR for Sulfonamide Carbonic Anhydrase Inhibition

| Structural Feature | Impact on Activity | Rationale |

| Sulfonamide Group | Essential for activity. | Acts as the zinc-binding group in the enzyme's active site.[3][10] |

| Aromatic/Heterocyclic Ring | Nature of the ring influences isoform selectivity. | Different isoforms have varying active site topographies.[6] |

| "Tail" Modifications | Can significantly alter potency and selectivity. | Modifications extending from the aromatic/heterocyclic ring can interact with different residues in the active site.[3] |

Table 3: Potential Biological Activities of Furan-Containing Compounds

| Biological Activity | Examples of Furan Derivatives | Reference |

| Antibacterial | Nitrofurantoin, Nitrofurazone | [11][12][13] |

| Anti-inflammatory | Substituted 3-methyl furans | [11] |

| Anticancer | Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives | [14] |

| Antiviral | Various furan derivatives | [11][15] |

| Diuretic | Furosemide | [12] |

Hypothetical Experimental Protocols

The following are proposed experimental protocols to investigate the predicted mechanisms of action of this compound.

Protocol for Determining DHPS Inhibition

Objective: To determine if this compound inhibits bacterial dihydropteroate synthase.

Methodology:

-

Recombinant Enzyme Expression and Purification:

-

Clone the gene for DHPS from a target bacterium (e.g., Staphylococcus aureus) into an expression vector.

-

Transform the vector into E. coli for overexpression.

-

Purify the recombinant DHPS protein using affinity chromatography.

-

-

Enzyme Inhibition Assay:

-

Perform a continuous spectrophotometric assay to monitor the formation of dihydropteroate.

-

The reaction mixture should contain the purified DHPS enzyme, PABA, and dihydropterin pyrophosphate.

-

Add varying concentrations of this compound to the reaction to determine its inhibitory effect.

-

Use a known sulfonamide antibiotic (e.g., sulfamethoxazole) as a positive control.

-

-

Data Analysis:

-

Calculate the IC50 value for this compound.

-

Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine the mode of inhibition (competitive, non-competitive, etc.).

-

Hypothetical Experimental Workflow: DHPS Inhibition Assay

Caption: Hypothetical workflow for assessing DHPS inhibition.

Protocol for Determining Carbonic Anhydrase Inhibition

Objective: To assess the inhibitory activity of this compound against various human carbonic anhydrase isoforms.

Methodology:

-

Enzyme Source:

-

Use commercially available purified human CA isoforms (e.g., hCA I, II, IV, IX, XII).

-

-

Stopped-Flow Spectrophotometry:

-

Utilize a stopped-flow instrument to measure the CO2 hydration activity of the CA enzymes.

-

The assay measures the pH change resulting from the catalyzed reaction using a colorimetric indicator.

-

Incubate each CA isoform with varying concentrations of this compound.

-

Use a known CA inhibitor (e.g., acetazolamide) as a positive control.

-

-

Data Analysis:

-

Calculate the Ki values for this compound against each CA isoform to determine its potency and selectivity.

-

Hypothetical Experimental Workflow: CA Inhibition Assay

References

- 1. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. openaccesspub.org [openaccesspub.org]

- 8. m.youtube.com [m.youtube.com]

- 9. SAR OF SULPHONAMIDES.pptx [slideshare.net]

- 10. bohrium.com [bohrium.com]

- 11. Pharmacological activity of furan derivatives [wisdomlib.org]

- 12. youtube.com [youtube.com]

- 13. biojournals.us [biojournals.us]

- 14. researchgate.net [researchgate.net]

- 15. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive literature review of furan-containing sulfonamides, intended for researchers, scientists, and drug development professionals. It covers the synthesis, biological activities, and structure-activity relationships of this important class of compounds, with a focus on their role as carbonic anhydrase inhibitors and antimicrobial agents.

Introduction

Furan-containing sulfonamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a furan ring into a sulfonamide scaffold can modulate the physicochemical properties and biological activity of the parent molecule, leading to compounds with potential therapeutic applications. This guide summarizes key findings from the scientific literature, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate further research and development in this area.

Synthesis of Furan-Containing Sulfonamides

The synthesis of furan-containing sulfonamides typically involves the reaction of a furan-containing amine with a sulfonyl chloride or the sulfonation of a pre-existing furan derivative. A general synthetic scheme is presented below.

A common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine in the presence of a base.[1] For furan-containing sulfonamides, this can involve reacting a furan-substituted amine with an appropriate sulfonyl chloride or vice-versa. Another approach is the direct sulfonation of a furan ring followed by conversion to the sulfonamide. For instance, furan can be sulfonated using sulfur trioxide in pyridine or dioxane at room temperature to yield furan-2-sulfonic acid, which can then be converted to the corresponding sulfonyl chloride and subsequently to the sulfonamide.[2]

A patented efficient synthesis of certain furan sulfonamide compounds involves treating an ester of a furan carboxylic acid with an electrophilic sulfonating agent to form a sulfonic acid, which is then converted to a sulfonyl chloride. This intermediate can then be reacted with an aminating agent to form the primary sulfonamide.[3]

dot

Detailed Experimental Protocol: General Synthesis of a Furan-2-Sulfonamide Derivative

This protocol is a generalized procedure based on common synthetic methods described in the literature.

-

Sulfonation of Furan: To a solution of furan in a suitable inert solvent (e.g., dichloromethane), add a sulfonating agent (e.g., chlorosulfonic acid) dropwise at a low temperature (e.g., 0 °C). Stir the reaction mixture for a specified time to allow for the formation of furan-2-sulfonyl chloride.

-

Reaction with Amine: In a separate flask, dissolve the desired amine in an appropriate solvent (e.g., pyridine or a mixture of benzene and pyridine).[1]

-

Coupling Reaction: Slowly add the freshly prepared furan-2-sulfonyl chloride solution to the amine solution. The reaction is typically carried out at room temperature and may be refluxed to ensure completion.[1]

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with a dilute acid to neutralize any remaining base and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield the pure furan-containing sulfonamide.

Biological Activity of Furan-Containing Sulfonamides

Furan-containing sulfonamides have been investigated for a range of biological activities, with a significant focus on their role as enzyme inhibitors and antimicrobial agents.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] They are involved in various physiological processes, and their inhibition has therapeutic potential for conditions such as glaucoma, epilepsy, and certain types of cancer.[4] Sulfonamides are a well-established class of CA inhibitors, and the incorporation of a furan moiety has been explored to enhance their inhibitory activity and selectivity.

The mechanism of action of sulfonamide-based CA inhibitors involves the binding of the deprotonated sulfonamide nitrogen to the zinc ion in the active site of the enzyme.[5] This coordination prevents the binding of a water molecule, which is essential for the catalytic cycle.

dot

The following table summarizes the inhibitory activity of selected furan-containing sulfonamides against various human carbonic anhydrase (hCA) isoforms.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [4] |

| Furan-based Inhibitor 1 | 7500 | 150 | 4.5 | 0.8 | [4] |

| Furan-based Inhibitor 2 | 8000 | 200 | 5.2 | 1.2 | [4] |

This assay measures the inhibition of the CO₂ hydration catalyzed by carbonic anhydrase.

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified carbonic anhydrase isoform and the furan-containing sulfonamide inhibitor in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).[6]

-

Assay Buffer: The assay buffer typically contains a pH indicator, such as phenol red, to monitor the change in pH resulting from the hydration of CO₂.[6]

-

Reaction Initiation: The reaction is initiated by rapidly mixing the enzyme solution (with or without the inhibitor) with a CO₂-saturated solution in a stopped-flow spectrophotometer.

-

Data Acquisition: The change in absorbance of the pH indicator is monitored over time. The initial rate of the reaction is determined from the slope of the absorbance versus time curve.

-

Data Analysis: The inhibition constant (Ki) is determined by measuring the initial rates at various inhibitor concentrations and fitting the data to the appropriate inhibition model.

Antimicrobial Activity

Furan-containing sulfonamides have also demonstrated promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for a furanone-sulfonyl derivative against S. aureus.

| Compound | Bacterial Strain | MIC (mg/L) | MBC (mg/L) | Reference |

| F105 (Furanone-sulfonyl derivative) | S. aureus (MSSA) | 10 | 40 | [7] |

| F105 (Furanone-sulfonyl derivative) | S. aureus (MRSA) | 20 | 80 | [7] |

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8]

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium from an overnight culture. The final concentration in the test wells should be approximately 5 x 10⁵ CFU/mL.[9]

-

Compound Dilution: Prepare serial twofold dilutions of the furan-containing sulfonamide in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (no compound) and a negative control (no bacteria).

-

Incubation: Incubate the plates at 35-37 °C for 18-24 hours.[8]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.[9]

-

MBC Determination (Optional): To determine the minimum bactericidal concentration (MBC), an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.[7]

Structure-Activity Relationships (SAR)

The biological activity of furan-containing sulfonamides is influenced by the nature and position of substituents on both the furan ring and the sulfonamide group.

dot

For carbonic anhydrase inhibitors, modifications to the tail of the sulfonamide can significantly impact isoform selectivity. For antimicrobial activity, the presence of both the sulfonyl group and other moieties, such as a menthol group in the case of F105, has been shown to be crucial for bactericidal activity.[7]

Conclusion

Furan-containing sulfonamides represent a versatile class of compounds with significant potential in drug discovery. Their activity as carbonic anhydrase inhibitors and antimicrobial agents is well-documented, and the modular nature of their synthesis allows for extensive structure-activity relationship studies. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers working to develop novel therapeutics based on this promising scaffold. Further research is warranted to explore the full therapeutic potential of this compound class and to optimize their efficacy and safety profiles.

References

- 1. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 3. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]

- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]

- 8. biodiamed.gr [biodiamed.gr]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Molecule: A Technical Guide to the Hypothetical Discovery and Synthesis of 2-Methylfuran-3-sulfonamide

Foreword: The compound 2-Methylfuran-3-sulfonamide is not a known or documented chemical entity in publicly available scientific literature. This technical guide, therefore, presents a hypothetical exploration of its potential discovery, synthesis, and biological relevance based on established principles of organic chemistry and pharmacology. This document is intended for researchers, scientists, and drug development professionals as a theoretical framework to inspire further investigation into novel sulfonamide derivatives.

Introduction to the Sulfonamide Class

Sulfonamides are a well-established class of synthetic compounds characterized by the presence of a sulfonyl group connected to an amine. Since their discovery, they have played a pivotal role in medicine, primarily as antimicrobial agents.[1][2][3] The archetypal mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[1][4][5] By disrupting folate metabolism, sulfonamides effectively halt bacterial growth.[4][5] Beyond their antimicrobial properties, sulfonamides exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and diuretic effects, often attributed to the inhibition of other enzymes such as carbonic anhydrase.[2][6][7][8]

Hypothetical Discovery and Rationale

The discovery of a novel therapeutic agent often stems from the strategic combination of known pharmacophores or the modification of existing drug scaffolds. The hypothetical discovery of this compound is envisioned to arise from a research program aimed at exploring novel heterocyclic sulfonamides for antimicrobial or anticancer applications. The rationale for its synthesis would be based on the following premises:

-

The Furan Moiety: Furan and its derivatives are common structural motifs in biologically active compounds and natural products. The inclusion of a 2-methylfuran ring could modulate the pharmacokinetic and pharmacodynamic properties of the sulfonamide, potentially enhancing its efficacy or altering its target selectivity.

-

The Sulfonamide Pharmacophore: The sulfonamide group is a versatile pharmacophore known to interact with a variety of biological targets. Its incorporation is a proven strategy for the development of enzyme inhibitors.

Proposed Synthesis of this compound

While no specific synthesis for this compound has been reported, a plausible synthetic route can be devised based on known methods for the sulfonation of furan and its derivatives.[9][10][11] The proposed multi-step synthesis is outlined below.

Experimental Protocol: A Hypothetical Synthesis

Step 1: Sulfonation of 2-Methylfuran

To a solution of 2-methylfuran (1.0 eq) in a suitable inert solvent such as dichloromethane at 0°C, chlorosulfonic acid (1.1 eq) would be added dropwise. The reaction mixture would be stirred at this temperature for a specified duration, followed by quenching with ice-cold water. The resulting 2-methylfuran-3-sulfonyl chloride would be extracted with an organic solvent and purified.

Step 2: Amination of 2-Methylfuran-3-sulfonyl chloride

The purified 2-methylfuran-3-sulfonyl chloride (1.0 eq) would then be dissolved in a solvent like tetrahydrofuran. To this solution, an excess of aqueous ammonia (e.g., 28% solution) would be added at 0°C. The reaction would be allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography. The final product, this compound, would be isolated through extraction and purified by recrystallization or column chromatography.

Tabulated Reaction Parameters

| Parameter | Value |

| Starting Material | 2-Methylfuran |

| Reagents | Chlorosulfonic acid, Aqueous Ammonia |

| Solvents | Dichloromethane, Tetrahydrofuran |

| Reaction Temperature | 0°C to Room Temperature |

| Key Intermediate | 2-Methylfuran-3-sulfonyl chloride |

| Purification Method | Extraction, Recrystallization/Column Chromatography |

Synthetic Workflow Diagram

Caption: Hypothetical workflow for the synthesis of this compound.

Postulated Mechanism of Action and Signaling Pathway

Given the structural features of this compound, it is plausible to hypothesize its primary biological activity as an antimicrobial agent, following the classical mechanism of action of sulfonamides.

Inhibition of Folic Acid Synthesis

It is proposed that this compound would act as a competitive inhibitor of dihydropteroate synthase (DHPS) in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), it would block the synthesis of dihydrofolic acid, a crucial precursor for DNA and RNA synthesis, thereby inhibiting bacterial growth.

Hypothetical Signaling Pathway Diagram

Caption: Postulated mechanism of action for this compound.

Conclusion and Future Directions

While this compound remains a hypothetical molecule, this technical guide provides a comprehensive and scientifically grounded framework for its potential discovery, synthesis, and biological evaluation. The proposed synthetic route is based on established chemical transformations, and the postulated mechanism of action is in line with the known pharmacology of the sulfonamide class of drugs.

Future research efforts could focus on the actual synthesis and characterization of this novel compound. Subsequent in vitro and in vivo studies would be necessary to validate its biological activity and elucidate its precise mechanism of action. The exploration of such novel sulfonamide derivatives holds the potential for the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

- 1. nbinno.com [nbinno.com]

- 2. ajchem-b.com [ajchem-b.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]

- 10. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols for the Analytical Characterization of 2-Methylfuran-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylfuran-3-sulfonamide is a heterocyclic compound of interest in pharmaceutical and chemical research. Its characterization is essential for quality control, metabolic studies, and regulatory submissions. Due to the limited availability of specific analytical methods for this compound in publicly accessible literature, this document provides a set of proposed protocols based on established analytical techniques for structurally related compounds, namely 2-methylfuran and various sulfonamides. The following application notes detail methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is a fundamental technique for determining the purity and concentration of this compound in various matrices. A reverse-phase method is proposed for its wide applicability and suitability for compounds with moderate polarity.

Experimental Protocol: Reverse-Phase HPLC

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation.

-

Mobile Phase: A gradient elution is suggested to ensure good resolution.

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Program:

Time (min) % Solvent B 0.0 10 15.0 90 20.0 90 20.1 10 | 25.0 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (A preliminary UV scan of the compound should be performed to determine the optimal wavelength).

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: Expected HPLC Data

| Parameter | Expected Value |

| Retention Time (RT) | 8 - 12 min |

| Purity (by area %) | > 98% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.5 µg/mL |

Logical Workflow for HPLC Analysis

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. Given the potential for thermal degradation of sulfonamides, a careful temperature program is necessary.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

-

Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Split (split ratio of 50:1 to avoid column overloading).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

-

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

Data Presentation: Expected GC-MS Data

| Parameter | Expected Value |

| Retention Time (RT) | 15 - 20 min |

| Molecular Ion (M+) | Expected m/z corresponding to the molecular weight |

| Key Fragmentation Ions | Fragments corresponding to the furan ring and sulfonamide group |

Signaling Pathway for Mass Spectrometry Fragmentation

Application Notes and Protocols for HPLC Analysis of 2-Methylfuran-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Methylfuran-3-sulfonamide. As no specific established method for this particular analyte is readily available in the public domain, this guide presents a proposed method developed based on established principles for the analysis of sulfonamides and furan-containing compounds. The provided protocols are intended to serve as a robust starting point for method development and validation in a research or quality control setting.

Introduction

This compound is a heterocyclic compound containing both a furan ring and a sulfonamide functional group. The analysis of such molecules is crucial in various stages of drug development, including purity assessment, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of such compounds. This application note describes a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the analysis of this compound.

Principle of the Method

The proposed method utilizes a reversed-phase C18 column to separate this compound from potential impurities. The separation is achieved based on the differential partitioning of the analyte between the non-polar stationary phase and a polar mobile phase. An acidic modifier is included in the mobile phase to ensure the consistent protonation of the sulfonamide group, leading to sharp and symmetrical peaks. The analyte is detected by its absorbance in the ultraviolet (UV) region of the electromagnetic spectrum.

Materials and Reagents

-

This compound: Analytical standard of known purity.

-

Acetonitrile (ACN): HPLC grade.

-

Methanol (MeOH): HPLC grade.

-

Water: Deionized, 18 MΩ·cm or HPLC grade.

-

Formic acid (HCOOH): ACS reagent grade (≥98%).

-

Sample solvent: A mixture of water and acetonitrile (e.g., 50:50 v/v).

Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point.

-

Mobile Phase: A gradient or isocratic elution can be employed. A good starting point is a gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: UV detection at 265 nm is proposed. A diode array detector can be used to determine the optimal wavelength.

-

Run Time: Approximately 15 minutes.

Experimental Protocols

Standard Solution Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound analytical standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in the sample solvent and bring it to volume. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the sample solvent to achieve concentrations in the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

Sample Preparation

The sample preparation method will depend on the matrix. For a drug substance:

-

Accurately weigh a suitable amount of the this compound sample and dissolve it in the sample solvent to obtain a final concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

For drug product formulations, a more complex extraction procedure may be required to remove excipients. This may involve liquid-liquid extraction or solid-phase extraction (SPE).[1][2]

Data Presentation

The quantitative data for a typical HPLC method for sulfonamide analysis are summarized in the table below. These values represent the expected performance characteristics of the proposed method for this compound and should be confirmed during method validation.

| Parameter | Expected Value |

| Linearity Range | 0.1 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantitation (LOQ) | 0.1 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 98 - 102% |

| Retention Time (approx.) | 5 - 10 minutes |

Method Validation

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters should include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: General workflow for the HPLC analysis of this compound.

Logical Relationship of Method Development

The following diagram illustrates the logical steps involved in developing the proposed HPLC method.

Caption: Logical steps in the development of the HPLC method.

References

Application Note: Mass Spectrometric Analysis of 2-Methylfuran-3-sulfonamide

Abstract

This application note outlines a detailed protocol for the analysis of 2-Methylfuran-3-sulfonamide using mass spectrometry. The described methodology is intended for researchers, scientists, and drug development professionals engaged in the characterization and quantification of sulfonamide-containing compounds. This document provides a plausible fragmentation pattern, a sample preparation protocol, and recommended parameters for liquid chromatography-tandem mass spectrometry (LC-MS/MS). The information is compiled from established fragmentation rules for sulfonamides and analytical methods for related furan compounds.

Introduction

This compound is a heterocyclic sulfonamide, a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] Accurate and reliable analytical methods are crucial for the characterization, quantification, and metabolic studies of such novel compounds. Mass spectrometry, particularly when coupled with chromatographic separation, offers high sensitivity and selectivity for the analysis of sulfonamides.[4] This note describes a potential approach for the mass spectrometric analysis of this compound.

Chemical Structure

Compound Name: this compound Molecular Formula: C₅H₇NO₃S Molecular Weight: 161.18 g/mol Structure:

(Note: A placeholder image is used here. In a real application note, a proper chemical drawing would be inserted.)

Predicted Mass Spectrometry Data

The fragmentation of sulfonamides upon collision-induced dissociation (CID) is well-characterized and typically involves cleavage of the C-S and S-N bonds.[4][5] For this compound, the expected fragmentation pathway would likely involve the neutral loss of sulfur dioxide (SO₂) and cleavage at the sulfonamide bond.

3.1. Predicted Fragmentation Pattern

Under positive ion electrospray ionization (ESI+), the protonated molecule [M+H]⁺ with an m/z of 162.02 would be the precursor ion. The primary product ions are predicted based on the general fragmentation behavior of aromatic and heterocyclic sulfonamides.[5][6]

Table 1: Predicted m/z Values and Proposed Fragment Structures for this compound

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 162.02 | 98.04 | SO₂ (64) | [2-Methylfuran-3-amine]⁺ |

| 162.02 | 83.05 | H₂NSO₂ (79) | [2-Methylfuran]⁺ |

| 98.04 | 70.04 | CO (28) | [C₄H₆N]⁺ |

3.2. Fragmentation Pathway Diagram

The following diagram illustrates the predicted fragmentation pathway of protonated this compound.

References

- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. researchgate.net [researchgate.net]

- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assaying the Antibacterial Activity of 2-Methylfuran-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antibacterial efficacy of the novel compound, 2-Methylfuran-3-sulfonamide. This document outlines the scientific basis for its expected activity, protocols for in vitro testing, and data presentation guidelines.

Introduction

Sulfonamides represent a well-established class of synthetic antimicrobial agents that act by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[][2][3][4] This inhibition disrupts the production of nucleotides, leading to a bacteriostatic effect. The furan moiety is also present in various compounds exhibiting a range of biological activities, including antimicrobial properties. The novel compound, this compound, combines these two pharmacophores, suggesting a potential for significant antibacterial activity. These protocols are designed to rigorously assess this potential against a panel of clinically relevant bacterial strains.

Putative Mechanism of Action

It is hypothesized that this compound acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of dihydrofolic acid in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), the sulfonamide moiety is expected to block the folic acid pathway, thereby inhibiting bacterial growth.

References

Application Note: Screening 2-Methylfuran-3-sulfonamide for Anticancer Properties

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfonamide derivatives represent a significant class of therapeutic agents with a broad range of biological activities, including anticancer properties.[1][2][3][4] Their mechanisms of action are diverse, targeting key pathways in cancer progression such as cell cycle regulation, apoptosis, and angiogenesis.[1][2] This document outlines a comprehensive protocol for the initial screening of 2-Methylfuran-3-sulfonamide, a novel sulfonamide derivative, for its potential as an anticancer agent. The protocols provided herein describe methods to assess its cytotoxicity, effects on apoptosis, and impact on cell cycle progression in cancer cell lines.

While direct anticancer studies on this compound are not yet available, a closely related compound, Furan-3-sulfonamide, has demonstrated potent antiproliferative activity, potentially through the inhibition of the B-Raf signaling pathway.[5] This suggests that this compound may also exhibit valuable anticancer properties. The following protocols provide a robust framework for the preliminary in vitro evaluation of this compound.

Experimental Workflow

The screening process follows a logical progression from general cytotoxicity assessment to more specific mechanistic assays.

Caption: Experimental workflow for screening this compound.

Data Presentation

Quantitative data from the screening assays should be recorded and summarized in the following tables for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound (MTT Assay)

| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 | |||

| HeLa | |||

| A549 | |||

| Normal Fibroblasts |

Table 2: Apoptosis Induction by this compound (Annexin V/PI Assay)

| Cell Line | Treatment Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | % Live Cells |

| MCF-7 | 0 (Control) | |||

| IC50/2 | ||||

| IC50 | ||||

| 2 x IC50 | ||||

| HeLa | 0 (Control) | |||

| IC50/2 | ||||

| IC50 | ||||

| 2 x IC50 |

Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound (Propidium Iodide Staining)

| Cell Line | Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| MCF-7 | 0 (Control) | |||

| IC50/2 | ||||

| IC50 | ||||

| 2 x IC50 | ||||

| HeLa | 0 (Control) | |||

| IC50/2 | ||||

| IC50 | ||||

| 2 x IC50 |

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[6][7][8][9]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Selected cancer cell lines (e.g., MCF-7, HeLa, A549) and a normal cell line (e.g., human dermal fibroblasts)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

-

Solubilization solution (e.g., 0.01 M HCl in 10% SDS)[8]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[7][8]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7][8]

-

Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[11][12]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Treated and untreated cells

-

Binding buffer (1X)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[11]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][13]

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[13]

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[14][15][16][17][18]

Materials:

-

Treated and untreated cells

-

Cold 70% ethanol

-

PBS

-

PI staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.

-

Fixation: Wash the cells with cold PBS and fix them by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at 4°C for at least 2 hours or overnight.[16][17][18]

-

Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.[16][17]

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]

Potential Signaling Pathway

Based on the known mechanisms of other sulfonamides and related furan compounds, this compound could potentially exert its anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway, which is often hyperactivated in cancer.

Caption: Hypothesized inhibition of the MAPK/ERK pathway by this compound.

To investigate this, a Western blot analysis would be necessary.

Protocol 4: Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to assess changes in the expression and phosphorylation status of proteins in a signaling pathway.[19][20][21][22][23]

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-B-Raf, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-Cyclin D1, anti-p21, and anti-GAPDH as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse treated cells and quantify protein concentration.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[20]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[20]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

-

Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.

By following these detailed protocols, researchers can effectively screen this compound for its anticancer properties and gain initial insights into its mechanism of action.

References

- 1. Anticancer and antiviral sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 9. broadpharm.com [broadpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bosterbio.com [bosterbio.com]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 17. corefacilities.iss.it [corefacilities.iss.it]

- 18. wp.uthscsa.edu [wp.uthscsa.edu]

- 19. Western Blot Protocol | Proteintech Group [ptglab.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Western Blot Video Protocol | Proteintech Group [ptglab.com]

- 22. youtube.com [youtube.com]

- 23. youtube.com [youtube.com]

Application Notes and Protocols for the Derivatization of 2-Methylfuran-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylfuran-3-sulfonamide is a heterocyclic compound incorporating both a furan ring and a sulfonamide functional group. The derivatization of this molecule, particularly at the sulfonamide nitrogen, offers a valuable strategy for modifying its physicochemical and pharmacological properties. N-substituted sulfonamides are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[1][2] This document provides a detailed protocol for the N-alkylation of this compound, a common derivatization strategy to generate a library of novel compounds for further investigation.

Data Presentation: Representative Yields for N-Alkylation of this compound